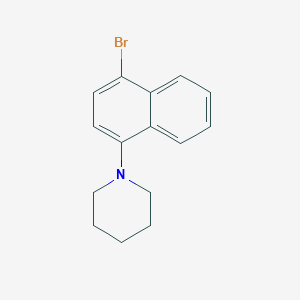

1-(4-Bromo-1-naphthyl)piperidine

描述

Structure

3D Structure

属性

分子式 |

C15H16BrN |

|---|---|

分子量 |

290.20 g/mol |

IUPAC 名称 |

1-(4-bromonaphthalen-1-yl)piperidine |

InChI |

InChI=1S/C15H16BrN/c16-14-8-9-15(17-10-4-1-5-11-17)13-7-3-2-6-12(13)14/h2-3,6-9H,1,4-5,10-11H2 |

InChI 键 |

LCLWZVVDSFJLIA-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)Br |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromo 1 Naphthyl Piperidine

Direct Synthetic Routes to 1-(4-Bromo-1-naphthyl)piperidine

The construction of the core this compound structure is primarily achieved through advanced catalytic cross-coupling reactions, which have largely superseded older, harsher methods.

N-Alkylation and N-Arylation Strategies

The formation of the C-N bond between the naphthalene (B1677914) and piperidine (B6355638) fragments is a key synthetic step. Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for such transformations. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been developed over several 'generations' of catalyst systems, each offering a broader scope and milder reaction conditions. wikipedia.org This allows for the coupling of almost any amine with a wide variety of aryl partners. wikipedia.org

In a proposed synthesis for this compound, 1,4-dibromonaphthalene (B41722) would serve as the aryl halide precursor. The reaction would involve its coupling with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical; sterically hindered phosphine ligands have been developed to improve reaction rates and yields. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were instrumental in the first reliable extensions of this methodology to primary amines. wikipedia.org For a successful selective mono-amination of 1,4-dibromonaphthalene, careful control of reaction stoichiometry and conditions would be essential to minimize the formation of the di-substituted product. The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is common in these reactions. beilstein-journals.org

Coupling Reactions Involving Halogenated Naphthalenes and Piperidines

The Buchwald-Hartwig amination is the most prominent palladium-catalyzed coupling reaction for directly linking a halogenated naphthalene with piperidine. wikipedia.orgresearchgate.net This C(sp²)–N bond formation has been successfully applied to complex aromatic systems, including the functionalization of estrone (B1671321) derivatives under microwave irradiation, demonstrating its robustness. beilstein-journals.org The reaction typically involves a catalytic cycle of oxidative addition of the aryl halide to the Pd(0) center, formation of a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl amine and regenerate the catalyst. wikipedia.org

The table below outlines a generalized set of conditions for the Buchwald-Hartwig amination, applicable to the synthesis of N-aryl piperidines.

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | 1,4-Dibromonaphthalene | Naphthalene source |

| Amine | Piperidine | Piperidine source |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Source of Pd(0) catalyst |

| Ligand | X-Phos, BINAP, DPEPhos | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates amine, facilitates amide formation |

| Solvent | Toluene, Dioxane | Reaction medium |

While the Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, its direct application to form a C-N bond between a halogenated naphthalene and piperidine is not standard. Such a pathway would necessitate a less common piperidine-boronic acid derivative to couple with the aryl halide. Therefore, the Buchwald-Hartwig amination remains the more direct and conventional coupling strategy for this specific transformation.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov This reaction proceeds via a two-step addition-elimination mechanism, typically requiring the aromatic ring to be activated by potent electron-withdrawing groups, such as nitro or cyano groups. nih.govrsc.org For SNAr reactions involving activated aryl halides, a common leaving group reactivity order is F > Cl ≈ Br > I, which indicates that the initial nucleophilic addition is the rate-controlling step. nih.gov

However, the 1,4-dibromonaphthalene nih.gov substrate is not sufficiently electron-deficient to be considered "activated" for a standard SNAr reaction with a nucleophile like piperidine under mild conditions. Studies on the reaction of piperidine with activated substrates like 1-chloro-2,4-dinitrobenzene (B32670) show that the reaction kinetics are highly dependent on the solvent and other conditions. rsc.orgrsc.org For an unactivated system like 1,4-dibromonaphthalene, forcing conditions such as high temperatures and pressures would likely be required to induce substitution, often resulting in poor yields and side products. Consequently, catalyzed coupling methods like the Buchwald-Hartwig amination are vastly superior and more synthetically practical for creating the this compound scaffold.

Functionalization and Derivatization Strategies for the Piperidine Ring

Once the this compound core is assembled, the piperidine ring itself can be further modified. Modern synthetic methods allow for highly selective functionalization at its various positions.

Stereoselective Approaches to Piperidine Derivatives

Achieving stereoselectivity in the functionalization of the piperidine ring is a significant challenge. A key strategy involves the direct, site-selective C-H functionalization, which can be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov Rhodium-catalyzed reactions of donor/acceptor carbenes have emerged as a powerful tool for this purpose. nih.gov These catalysts can achieve C-H functionalization at the C2, C3, or C4 positions of the piperidine ring with high levels of regio- and stereoselectivity. nih.gov

For instance, the diastereoselectivity of C2 functionalization can be exceptionally high (29->30:1 d.r.) using specific rhodium catalysts. nih.gov While C2 functionalization is often electronically favored, remote functionalization at C3 and C4 is more challenging but can be achieved by carefully tuning the catalyst and the N-substituent on the piperidine. nih.gov This catalyst-controlled approach provides a pathway to a diverse library of substituted piperidines from a common precursor. nih.gov

Introduction of Additional Substituents at Piperidine Ring Positions (e.g., C-4 Functionalization)

The introduction of functional groups at the C4 position of an N-substituted piperidine is of great interest in medicinal chemistry. While C2 functionalization is often the default pathway due to electronic effects, specific catalyst systems have been designed to override this preference and target the remote C4 position. nih.gov

Research has shown that by using N-α-oxoarylacetyl-piperidines in conjunction with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, C-H functionalization can be directed to produce 4-substituted analogues. nih.gov Another study demonstrated that with an N-p-bromophenylsulfonyl-piperidine, the same catalyst favored the C4 insertion product with a 4.2:1 regiomeric ratio (r.r.) and high enantiocontrol (90% ee). nih.gov

The table below summarizes how catalyst and protecting group selection can direct the site of functionalization on a piperidine ring, based on findings from rhodium-catalyzed C-H insertion reactions. nih.gov

| Target Position | N-Protecting Group | Effective Catalyst | Outcome |

|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Generates 2-substituted analogues |

| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | High diastereoselectivity for 2-substituted analogues |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Favors C4-functionalization |

| C4 | N-p-bromophenylsulfonyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Favors C4-functionalization (4.2:1 r.r.) |

These advanced methodologies underscore the capacity to selectively engineer the piperidine scaffold of this compound, enabling the synthesis of a wide array of complex derivatives for further investigation.

Bridged Piperidine Analogue Synthesis

The development of bridged piperidine analogues from naphthalene-based precursors is a strategy employed to enhance drug-like properties, such as receptor affinity and metabolic stability, by increasing the three-dimensional character of the molecule. nih.govenamine.net The synthesis of these complex structures is a multi-stage process that begins with the preparation of key bromo-intermediates. nih.gov

One prominent synthetic route involves modifying a high-affinity phenyl-piperidine P2Y14R antagonist, which shares the core naphthalene structure. digitellinc.com Researchers have successfully synthesized various bridged systems, including 2-azanorbornane, nortropane, isonortropane, and isoquinuclidine derivatives. researchgate.netnih.gov The synthesis of 2-azanorbornane analogues, for instance, utilizes enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors to ensure the production of stereochemically unambiguous products. researchgate.netnih.gov

The general synthetic approach can be categorized into several key stages:

Preparation of Bromo-intermediates : This initial stage establishes the foundational structure required for subsequent modifications. nih.gov

Suzuki Coupling : Following the creation of the intermediate, a Suzuki coupling reaction is often employed, followed by ester hydrolysis. nih.gov

Formation of Bridged Systems : The final stages involve the conversion of precursors into the desired bridged structures, such as nortropane and isoquinuclidine derivatives. nih.gov

These methodologies allow for the systematic exploration of how conformational constraint of the piperidine ring influences receptor binding and other pharmacological parameters. nih.gov For example, the quinuclidine (B89598) analogue demonstrated that the receptor could accommodate steric bulk in the piperidine binding region. nih.gov The inclusion of hydroxyl or hydroxymethyl groups on the piperidine or related ring structures is another strategy used to enhance polar interactions with the target protein. nih.gov

Table 1: Examples of Synthesized Bridged Piperidine Analogues

| Analogue Type | Precursor/Key Feature | Resulting Structure | Reference |

|---|---|---|---|

| 2-Azanorbornane | Enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one | Stereochemically pure cis-2-azanorbornane enantiomers | digitellinc.comnih.gov |

| Nortropane | Nortropane derivatives | Modified nortropane ligands | nih.govresearchgate.net |

| Isoquinuclidine | Isoquinuclidine derivatives | Isoquinuclidine-containing ligands | nih.govnih.gov |

| Isonortropanol | Hydroxy-piperidinyl group | Analogue with lower lipophilicity | digitellinc.comnih.gov |

Modifications of the Naphthalene Moiety

The naphthalene portion of the molecule provides a broad canvas for chemical modification, allowing for fine-tuning of electronic and steric properties through derivatization of the bromine atom and investigation of different substitution patterns.

Chemical Reactivity of the Bromine Atom for Further Derivatization

The bromine atom on the naphthalene ring is a key functional group that serves as a handle for extensive derivatization, most notably through cross-coupling reactions. The Suzuki coupling is a principal method used in this context, allowing for the formation of carbon-carbon bonds to introduce new aryl or other organic fragments. nih.gov This reaction is a critical step in the synthesis of advanced analogues, occurring after the initial preparation of the bromo-intermediate. nih.gov This highlights the utility of the bromo-naphthyl moiety as a stable and reactive precursor for building molecular complexity.

Substitution Pattern Investigations on the Naphthalene Ring

Systematic investigation into the substitution patterns on the naphthalene ring is crucial for understanding structure-activity relationships (SAR). In studies of related naphthalene-based P2Y14R antagonists, the position of substituents on the naphthalene scaffold was found to be critical for receptor interaction. researchgate.net For instance, a 7-aryl group on a 2-naphthoic acid scaffold was identified as a key feature, with the trifluoromethyl group inserting into a specific cleft between transmembrane domains of the receptor. researchgate.net This suggests that the 4-position of the naphthalene ring in this compound is a strategic point for substitution, influencing how the molecule orients itself within a binding pocket. Computational studies, such as Density Functional Theory (DFT), can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic efforts to modify the ring system effectively. mdpi.com

Analytical Characterization Techniques for Synthetic Products in Research (Excluding Basic Identification Data)

The characterization of newly synthesized analogues of this compound relies on a suite of advanced analytical techniques that go beyond simple confirmation of identity. These methods provide detailed insights into the structure, purity, and functional properties of the compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of these synthetic products. Analytical HPLC is often performed using instruments equipped with a UV-VIS detector, monitoring at multiple wavelengths (e.g., 210, 254, 280 nm) to ensure the purity of the sample. nih.gov This is frequently coupled with Low-Resolution Mass Spectrometry (LRMS) to confirm the molecular weight of the target compound. nih.gov

For determining the biological activity of these novel compounds, specialized assays are employed. A fluorescence binding assay is a common method to measure the affinity of a ligand for its receptor, providing key data such as the IC₅₀ value, which indicates the concentration of the inhibitor required to reduce a specific biological response by 50%. digitellinc.comnih.gov In some research, thin-layer chromatography (TLC) autoradiography is used to monitor the formation of radiolabeled products in enzyme inhibition assays. nih.gov

To elucidate the precise three-dimensional structure and intermolecular interactions, solid-state analytical techniques are invaluable. Single-crystal X-ray diffraction (SCXRD) analysis provides definitive information on the crystal structure. mdpi.com This experimental data can be complemented by Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within the crystal lattice. mdpi.com Furthermore, advanced computational techniques like Density Functional Theory (DFT) are used to calculate global reactivity descriptors and predict the chemical reactivity of the synthesized molecules. mdpi.com

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Purpose | Type of Data Generated | Reference |

|---|---|---|---|

| Analytical HPLC | Purity assessment | Chromatograms with UV-VIS detection | nih.gov |

| Mass Spectrometry | Molecular weight confirmation | Mass-to-charge ratio | nih.gov |

| Fluorescence Binding Assay | Biological activity measurement | Receptor affinity (IC₅₀ values) | nih.gov |

| Single-Crystal X-ray Diffraction (SCXRD) | 3D structure determination | Crystal structure and bond lengths/angles | mdpi.com |

| Hirshfeld Surface Analysis | Intermolecular interaction analysis | Visualization of molecular shape and interactions | mdpi.com |

| Density Functional Theory (DFT) | Reactivity prediction | Global and local reactivity descriptors | mdpi.com |

Pharmacological Target Engagement and Mechanistic Investigation of 1 4 Bromo 1 Naphthyl Piperidine Analogues

Exploration of G-Protein Coupled Receptor (GPCR) Interactions

Sigma (σ) Receptor Binding Profiles (σ1 and σ2)

The sigma receptors, comprising σ1 and σ2 subtypes, are intracellular proteins primarily located at the endoplasmic reticulum. nih.govnih.gov They are known to bind a variety of synthetic compounds and have been implicated in a range of cellular functions and neurological conditions. nih.govnih.gov N-arylalkylpiperidines, including derivatives of 1-(4-bromo-1-naphthyl)piperidine, have been identified as high-affinity ligands for both σ1 and σ2 receptors. researchgate.net

The characterization of ligand binding to sigma receptors is predominantly conducted through radioligand binding assays. nih.govnih.gov For the σ1 receptor, these assays often utilize guinea pig liver membranes due to their high expression of the receptor. nih.gov A common radioligand for studying σ1 receptors is [³H]-(+)-pentazocine. nih.govnih.gov Competitive inhibition assays with this radioligand are employed to determine the affinity of novel compounds. nih.gov

For the σ2 receptor, a frequently used radioligand is [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), which is a non-selective sigma receptor ligand. nih.govnih.govunict.it To ensure selectivity for the σ2 receptor, these assays are performed in the presence of an unlabeled selective σ1 ligand, such as (+)-pentazocine, to block the binding of [³H]-DTG to the σ1 sites. nih.govunict.it Non-specific binding is typically determined using a high concentration of an unlabeled ligand like haloperidol (B65202) or DTG. nih.govunict.it The assays are generally incubated at 37°C for a duration, such as 90 minutes, to allow the binding to reach equilibrium. nih.gov

Analogues of this compound have demonstrated significant affinity for both sigma receptor subtypes. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. While specific Ki values for this compound were not found in the provided search results, the broader class of N-arylalkylpiperidines has been shown to possess high affinity. researchgate.net The structural features of these compounds, particularly the nature of the arylalkyl group and substitutions on the piperidine (B6355638) ring, are critical in determining both the affinity and the selectivity for σ1 versus σ2 receptors. For instance, phenylpropylamine derivatives within this class have been identified as potential leads for developing selective σ2 receptor agents. researchgate.net It is important to note that there is generally no correlation between the affinity of a ligand for sigma receptors and its potency for antagonizing NMDA receptors. nih.gov

Table 1: Sigma (σ) Receptor Binding Profile

| Compound Class | Receptor Subtype | Key Findings |

|---|---|---|

| N-Arylalkylpiperidines | σ1 and σ2 | High-affinity ligands for both subtypes. researchgate.net |

| Phenylpropylamines | σ2 | Potential leads for selective σ2 agents. researchgate.net |

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2)

The interaction of piperidine-containing compounds with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is a significant area of pharmacological research. nih.gov These receptors are implicated in the modulation of mood, cognition, and behavior, and are key targets for psychoactive drugs. nih.gov Studies on 1,2,4-trisubstituted piperazine (B1678402) derivatives, which share structural similarities with piperidine compounds, have shown that these molecules can exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring can, in some cases, enhance the affinity for 5-HT2A receptors while maintaining or slightly improving the affinity for 5-HT1A receptors. nih.gov Some of these compounds have been identified as partial agonists at postsynaptic 5-HT1A receptors. nih.gov While direct data for this compound was not available, the established affinity of structurally related piperidine and piperazine derivatives for serotonin receptors suggests that it may also interact with these targets.

Opioid Receptor (μ and δ) Ligand Interactions

Research has increasingly focused on developing opioid ligands with mixed activity at mu (μ) and delta (δ) opioid receptors to create analgesics with fewer side effects like tolerance and dependence. nih.govnih.gov It has been observed that concurrent interaction with the δ-opioid receptor can mitigate the adverse effects associated with μ-opioid receptor agonists. nih.gov A series of 4-substituted piperidine compounds have been synthesized and evaluated for their binding affinity to both μ and δ opioid receptors. nih.gov Some of these analogues have demonstrated a balanced, low nanomolar binding affinity for both receptors. nih.gov For example, certain piperidine analogues showed improved potency at the μ-opioid receptor compared to morphine, while also displaying δ-opioid receptor antagonism. nih.gov The structural modifications, such as the length and flexibility of the side chain on the piperidine ring, significantly influence the binding affinity at both receptors. nih.gov

Table 2: Opioid Receptor Interaction Profile

| Compound Class | Receptor Interaction | Key Findings |

|---|---|---|

| 4-Substituted Piperidines | μ-agonist / δ-antagonist | Balanced, low nanomolar binding affinity for both receptors. nih.gov |

| 4-Substituted Piperidines | μ-agonist / δ-antagonist | Some analogues show improved μ-opioid receptor potency over morphine. nih.gov |

P2Y14 Receptor Antagonism Studies

The P2Y14 receptor, a Gi protein-coupled receptor, is activated by UDP-sugars and is a target for treating inflammatory conditions. nih.govnih.gov A number of piperidine-containing compounds have been investigated as P2Y14 receptor antagonists. nih.gov Specifically, a series of compounds based on a naphthalene (B1677914) and piperidine-containing antagonist scaffold have been synthesized and evaluated. utmb.edu These studies have shown that it is possible to develop potent P2Y14 receptor antagonists by modifying the piperidine moiety. nih.gov For instance, replacing the zwitterionic character of some lead compounds with an uncharged piperidine bioisostere can maintain moderate receptor affinity. nih.gov The affinity of these antagonists is often determined using a whole-cell flow cytometry assay with a fluorescent tracer. nih.govutmb.edu While the prototypical antagonist in this class showed high hydrophobicity and high nonspecific binding in radioligand assays, newer analogues aim to overcome these limitations. nih.gov

Cell Cycle Modulation and Tubulin Polymerization Inhibition Research

The disruption of cell cycle progression and the inhibition of tubulin polymerization are established mechanisms of action for many anticancer agents. Analogues of this compound have shown significant activity in this area.

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G2/M phase is a critical checkpoint before cells enter mitosis. A recent study on derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine demonstrated their ability to induce cell cycle arrest at the G2/M phase. nih.gov

The standard methodology to investigate this is flow cytometry. In this technique, cancer cells (such as A549, HCT-116, or MCF-7) are treated with the test compounds for a specific duration. nih.govresearchgate.net Subsequently, the cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide. The fluorescence intensity of individual cells is then measured by a flow cytometer. The amount of DNA in a cell correlates with its phase in the cell cycle; cells in the G2 or M phase have twice the DNA content of cells in the G1 phase. An accumulation of cells in the G2/M peak of the resulting histogram, compared to untreated control cells, indicates that the compound induces arrest at this stage of the cell cycle. nih.govnih.gov This method allows for a quantitative analysis of the cell population in different phases of the cell cycle.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including the formation of the mitotic spindle during cell division. researchgate.net Compounds that interfere with tubulin polymerization are potent anticancer agents. A derivative of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine, compound 7h, was identified as a potent inhibitor of tubulin polymerization. nih.gov

The inhibitory effect on tubulin polymerization is typically assessed using an in vitro assay. cosmobio.co.jpcytoskeleton.com This assay measures the light scattering or fluorescence enhancement that occurs as purified tubulin polymerizes into microtubules in the presence of GTP and at 37°C. cosmobio.co.jpcytoskeleton.com The reaction is monitored over time using a spectrophotometer or fluorometer. Inhibitors of tubulin polymerization will decrease the rate and extent of this process, which is observed as a reduction in the signal compared to a control reaction without the inhibitor. cosmobio.co.jpcytoskeleton.com Conversely, tubulin stabilizing agents would enhance the signal. The development and application of such assays are crucial for identifying and characterizing new anti-tubulin agents like the analogues of this compound.

Table 3: Investigated Activities of this compound Analogues and Related Compounds

| Compound/Analogue Class | Pharmacological Target/Process | Key Findings |

|---|---|---|

| 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives | Cell Cycle Progression | Induce G2/M phase arrest in cancer cell lines. nih.govresearchgate.net |

| Compound 7h (a derivative) | Tubulin Polymerization | Potently inhibits tubulin polymerization. nih.gov |

| Piperidine-containing hybrids | Cholinesterase Inhibition | Show significant BuChE and some AChE inhibitory activity. researchgate.net |

| Piperine | MAO Inhibition | Inhibits both MAO-A and MAO-B. nih.gov |

| 1,4-Naphthoquinone (B94277) | MAO Inhibition | Potent inhibitor of both MAO-A and MAO-B. medchemexpress.com |

Other Investigated Biological Activities (Preclinical Focus)

Antimicrobial Activity Studies

The antimicrobial potential of molecules containing piperidine and naphthalene moieties has been a subject of scientific inquiry. The inherent structural features of these scaffolds are found in various compounds exhibiting a range of biological activities.

Detailed Research Findings:

Research into piperidine derivatives has revealed their potential as antimicrobial agents. For instance, a study on newly synthesized piperidine derivatives demonstrated their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com In this research, certain piperidine analogues showed moderate to excellent antibacterial activity when compared to the standard drug, chloramphenicol. biointerfaceresearch.com The structure-activity relationship in this study suggested that the nature of substitutions on the piperidine ring plays a crucial role in the observed antimicrobial effects. biointerfaceresearch.com

Furthermore, derivatives of 1,4-naphthoquinone, a structure related to the naphthyl group in the compound of interest, have shown significant antibacterial activity. nih.gov These compounds were effective against a panel of bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The mechanism of action for some of these naphthoquinone analogues was linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis in bacterial cells. nih.gov

While these findings highlight the antimicrobial potential of piperidine and naphthalene-containing compounds, it is important to note that specific studies on the antimicrobial activity of this compound itself were not identified in the conducted search. Therefore, its specific spectrum of activity and efficacy remain to be determined.

Table 1: Antimicrobial Activity of Selected Piperidine and Naphthoquinone Analogues

| Compound Class | Test Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Moderate to excellent antibacterial activity. biointerfaceresearch.com | biointerfaceresearch.com |

Anti-angiogenic Research (Preclinical)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. As such, the development of anti-angiogenic agents is a key area of cancer research. oaepublish.com

Detailed Research Findings:

Despite the interest in compounds with potential anti-cancer properties, a review of the available scientific literature did not yield specific preclinical studies investigating the anti-angiogenic activity of this compound or its close analogues.

Further research is required to determine if this compound or its analogues possess any anti-angiogenic properties.

Analgesic Mechanism Investigations in Animal Models (Focus on Receptor Mechanisms, not Efficacy for human pain relief)

The piperidine scaffold is a common feature in a variety of centrally acting drugs, including a number of potent analgesics.

Detailed Research Findings:

Preclinical investigations into piperidine derivatives have suggested their potential to modulate pain pathways. A study focusing on derivatives of 4-(4'-bromophenyl)-4-piperidinol, which bear a bromo-substituted phenyl ring and a piperidine core, demonstrated significant analgesic effects in animal models. nih.gov The mechanism of action for the most active of these compounds was explored through molecular docking studies, which indicated an interaction with the opioid receptor. nih.gov This suggests that the analgesic properties of these particular piperidine derivatives may be mediated, at least in part, through the opioidergic system. nih.gov

It is well-established that opioid receptors, including mu, delta, and kappa subtypes, are key targets for analgesic drugs. nih.gov The activation of these receptors can lead to the inhibition of pain signal transmission. While the aforementioned study on 4-(4'-bromophenyl)-4-piperidinol derivatives provides a potential mechanistic link for structurally related compounds, it is crucial to emphasize that no direct in vivo studies on the analgesic receptor mechanisms of this compound were found. Therefore, its specific interactions with opioid or other pain-related receptors remain uninvestigated.

Table 2: Investigated Analgesic Mechanism of a Structurally Related Piperidine Analogue

| Compound Class | Animal Model | Investigated Mechanism | Finding | Reference |

|---|

Structure Activity Relationship Sar Studies of 1 4 Bromo 1 Naphthyl Piperidine Derivatives

Impact of Substituents on the Piperidine (B6355638) Ring on Biological Activity

The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution pattern significantly modulates the pharmacological profile of the parent compound. ajchem-a.comajchem-a.com In the context of naphthylpiperidine derivatives, modifications to the piperidine ring have been explored to enhance potency, selectivity, and pharmacokinetic properties.

Research into various classes of piperidine-containing compounds demonstrates that the nature and position of substituents on the piperidine ring are crucial. For instance, in a series of inhibitors for Mycobacterium tuberculosis, replacing the basic piperidine moiety with a non-basic amide group resulted in a near-complete loss of inhibitory activity, highlighting the importance of the basic nitrogen for the biological function. nih.gov Similarly, studies on antimalarial agents have shown that 1,4-disubstituted piperidine derivatives exhibit significant activity against Plasmodium falciparum, with the substituents on the piperidine nitrogen playing a key role in potency. nih.gov

The introduction of conformational constraints on the piperidine ring has also been a successful strategy. Bridged piperidine analogs, such as those incorporating a 2-azanorbornane or isoquinuclidine core, have been shown to maintain or even improve affinity for their targets while sometimes offering improved properties like lower lipophilicity. nih.gov Another approach involves creating spirocyclic systems on the piperidine ring, a strategy used to develop novel analogs of bioactive compounds. beilstein-journals.org

Unsaturation within the piperidine ring can also lead to a significant change in potency. In one study, introducing a double bond into the piperidine ring of an azaindole-piperidine series led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org

The following table summarizes the impact of various piperidine ring modifications on biological activity from different studies.

| Modification Type | Example | Observed Effect on Biological Activity | Reference |

| N-Substitution | Replacement of N-H with N-benzyl or N-(4-hydroxybenzyl) groups in cocaine analogs. | Modulated potency at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. | acs.org |

| Ring Substitution | Introduction of methyl groups at the 3 or 4 position of the piperidine ring in sulfonamide derivatives. | Enhanced anticancer properties compared to the unsubstituted analog. | ajchem-a.com |

| Bridged Analogs | Replacement of piperidine with rigid moieties like 2-azanorbornane or isoquinuclidine. | Preserved or enhanced receptor affinity, sometimes with lower lipophilicity. | nih.gov |

| Unsaturation | Introduction of a double bond within the piperidine ring. | Ten-fold increase in potency observed in a series of anti-parasitic agents. | dndi.org |

| Spirocyclic Systems | Creation of a spiro-cyclopropyl group on the piperidine ring. | A strategy employed to generate novel analogs of DPP-4 inhibitors. | beilstein-journals.org |

Influence of Naphthalene (B1677914) Ring Substitutions on Target Affinity and Selectivity

The naphthalene ring system is a key pharmacophoric element, often engaging in hydrophobic and π-π stacking interactions with biological targets. ontosight.ai Substitutions on this ring system can fine-tune these interactions, thereby influencing binding affinity and selectivity.

In the development of inhibitors for MenA, an enzyme from Mycobacterium tuberculosis, replacing a benzophenone (B1666685) moiety with a 2-naphthyl group was shown to retain both MenA inhibitory potency and antimicrobial activity while advantageously reducing the compound's lipophilicity. nih.gov Further exploration of monocyclic analogs with various halogen substitutions demonstrated that para-substituted compounds were generally preferred, with a 4-fluoro substituent showing the lowest potency, while ortho-substitutions were tolerated. nih.gov

For a series of naphthalene-1,4-dione analogs designed as anticancer agents, the nature of the substituent at the 2- and 3-positions of the naphthoquinone core was critical. The investigation included replacing a chloro group with bromo or methyl groups, which influenced the compound's bioactivity. rsc.org In a different context of influenza virus inhibitors, replacing a quinolinyl group with a naphthyl group was a tolerated modification, suggesting that the broader aromatic system is a key recognition feature. nih.gov

This table illustrates the effects of modifying the naphthalene ring.

| Parent Scaffold | Substitution | Effect on Activity/Properties | Reference |

| MenA Inhibitor | Replacement of a benzophenone with a 2-naphthyl group. | Retained inhibitory potency and antimicrobial activity; reduced lipophilicity. | nih.gov |

| Naphthalene-1,4-dione | Replacement of a 3-chloro group with a bromo or methyl group. | Modulated anticancer bioactivity. | rsc.org |

| Influenza Inhibitor | Replacement of a quinolinyl group with a naphthyl group. | The modification was tolerated, indicating the importance of the general aromatic structure. | nih.gov |

Role of the Bromo-Substitution in Ligand-Target Interactions

The bromo-substitution at the 4-position of the naphthalene ring is a defining feature of the core compound. Halogen atoms, like bromine, can participate in specific, highly directional interactions known as halogen bonds, which can significantly contribute to binding affinity. The presence of the bromophenyl moiety can also impart electron-withdrawing properties. ontosight.ai

In SAR studies of MenA inhibitors, it was noted that replacing a larger benzophenone group with smaller 4-chloro or 4-bromophenyl groups successfully maintained inhibitory potency and antimicrobial activity. nih.gov This suggests that the electronic properties and the potential for halogen bonding provided by the bromo group can effectively mimic the interactions of a larger aromatic system.

Similarly, in the synthesis of anticancer naphthalene-1,4-dione analogs, the compound 2-bromo-3-((3-(piperidin-1-yl)propyl)amino)- nih.govnih.gov-naphthoquinone was synthesized to explicitly probe the effect of the bromo group on bioactivity. rsc.org The choice to include a bromo-substituent often aims to enhance binding affinity through favorable interactions within a specific pocket of the target protein.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a ligand is paramount for its recognition and binding to a biological target. Conformational analysis of 1-(4-bromo-1-naphthyl)piperidine derivatives helps to understand the spatial arrangement of key pharmacophoric features and how this correlates with biological activity.

A powerful strategy to probe the importance of conformation is to introduce rigidifying elements into the structure. The synthesis of bridged piperidine analogs, for example, constrains the piperidine ring into a specific conformation, such as a boat form in the case of a quinuclidine (B89598) replacement. nih.gov The fact that such rigid analogs can maintain high affinity suggests that they lock the molecule into a bioactive conformation. nih.gov For instance, a pure (S,S,S) 2-azanorbornane enantiomer displayed threefold higher affinity than its corresponding enantiomer, underscoring the importance of a precise three-dimensional arrangement for optimal receptor interaction. nih.gov

Exploration of Bioisosteric Replacements within the Core Structure

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. For this compound derivatives, several parts of the molecule are amenable to such replacements.

The piperidine ring itself can be replaced with other cyclic or acyclic amines.

Morpholine (B109124): In one study, replacing the piperidine with a morpholine ring, often done to improve clearance, led to an inactive compound, indicating a strict requirement for the piperidine scaffold in that series. dndi.org

Quinuclidine: In contrast, replacing the piperidine in a P2Y14R antagonist with a more rigid quinuclidine moiety maintained good binding affinity. nih.gov

Acyclic Analogs: Substitution with an acyclic amino group resulted in a loss of activity, emphasizing the importance of the cyclic constraint. dndi.org

Piperazine (B1678402): The piperazine ring is a common bioisostere for piperidine, offering different physicochemical properties and potential for additional interactions due to the second nitrogen atom. researchgate.net

The naphthalene ring can also be considered for bioisosteric replacement. In one instance, various aryl and biaryl isosteres, including 2-naphthyl and substituted phenyl groups, were used to replace a benzophenone moiety to reduce lipophilicity while retaining activity. nih.gov

Finally, the linker connecting the aromatic and piperidine moieties is also a target for modification. The ether linkage in a series of influenza inhibitors was found to be critical for their activity. rsc.org In another series, ester groups were successfully replaced with bioisosteres like oxadiazoles (B1248032) or even a simple alcohol, which maintained high potency at the dopamine transporter. acs.org

The following table provides examples of bioisosteric replacements and their outcomes.

| Original Group | Bioisosteric Replacement | Outcome | Reference |

| Piperidine | Morpholine | Loss of activity | dndi.org |

| Piperidine | Quinuclidine | Maintained good binding affinity | nih.gov |

| Piperidine | Acyclic amine | Loss of activity | dndi.org |

| Ester | Oxadiazole | Maintained high potency | acs.org |

| Benzophenone | 2-Naphthyl or 4-Bromophenyl | Retained potency and reduced lipophilicity | nih.gov |

Computational Chemistry and Molecular Modeling for 1 4 Bromo 1 Naphthyl Piperidine Research

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on the properties of known active molecules to develop a model that can predict the activity of new, untested compounds. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. For derivatives of 1-(4-bromo-1-naphthyl)piperidine, pharmacophore models can be constructed based on a series of compounds with known activities. These models highlight the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions crucial for biological function. For instance, in the context of designing inhibitors, a pharmacophore model might reveal the critical distances and angles between the bromonaphthyl group, the piperidine (B6355638) ring, and other substituents that are necessary for optimal binding to a receptor or enzyme.

While direct pharmacophore modeling studies on this compound are not extensively detailed in the provided results, the principles of this technique are widely applied in the design of similar heterocyclic compounds. For example, pharmacophore mapping has been successfully used in the development of inhibitors for various targets by identifying the key features of active molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgiupac.org This technique uses molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop predictive models. wikipedia.org For this compound derivatives, QSAR studies can quantify how variations in the structure, such as the addition of different functional groups to the piperidine or naphthyl rings, affect their biological efficacy.

QSAR models are typically expressed as an equation: Activity = f(molecular descriptors) + error wikipedia.org

These models can predict the activity of novel compounds before they are synthesized, thereby saving time and resources. nih.gov The predictive power of a QSAR model is assessed through statistical validation methods. nih.gov While specific QSAR models for this compound were not found in the search results, the methodology is highly relevant for optimizing its derivatives for various therapeutic targets. For instance, QSAR studies on other piperidine-containing compounds have successfully identified key descriptors influencing their activity. nih.gov

Structure-Based Drug Design Approaches

Structure-based drug design relies on the known three-dimensional structure of the biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity.

Molecular Docking Simulations with Identified Biological Targets (e.g., Tubulin, Receptors, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in understanding the binding mode of this compound and its analogues with various biological targets.

Tubulin: Derivatives of this compound have been investigated as potential anti-tubulin agents. nih.gov Molecular docking simulations have been used to predict the binding of these compounds to the colchicine (B1669291) binding site of tubulin. nih.gov These studies help in visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the docking of a potent derivative revealed its ability to prevent tubulin polymerization, a key mechanism for its anticancer activity. nih.gov

Receptors: The piperidine moiety is a common scaffold in ligands for various receptors. While specific docking studies of this compound with receptors were not detailed, molecular docking is a standard tool to explore such interactions. For instance, docking studies on other piperidine derivatives have been used to understand their binding to receptors like the P2Y14 receptor. nih.gov

Enzymes: Enzymes are critical targets for drug discovery. Molecular docking can elucidate how this compound derivatives might inhibit specific enzymes. For example, docking studies of naphthyl-substituted heterocycles have been performed to understand their binding interactions with enzymes like oxidoreductase and penicillin-binding proteins. nih.gov Similarly, 1,4-naphthoquinone (B94277) derivatives have been docked into the active sites of enzymes like alpha-glucosidase to evaluate their inhibitory potential. researchgate.net

Table 1: Examples of Molecular Docking Studies with Related Compounds

| Compound Class | Target Protein | Key Findings |

| 1-(4-Bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Tubulin (colchicine binding site) | Confirmed binding and inhibition of tubulin polymerization. nih.gov |

| 1-Hydroxy-naphthyl substituted heterocycles | Oxidoreductase (PDB: 1DXO), Penicillin-binding protein (PDB: 2EX6) | Elucidated binding modes and explained potent antioxidant and antibacterial activities. nih.gov |

| 1,4-Naphthoquinone-thymidine hybrids | BCL-2 protein | Investigated interactions within the active site to explain anticancer activity. mdpi.com |

| 1,4-Naphthoquinone derivatives | Alpha-glucosidase | Showed higher binding affinity than the standard inhibitor, acarbose. researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the binding process between a ligand and its target protein over time. dntb.gov.ua This technique can reveal the conformational changes that occur upon binding and help to understand the stability of the ligand-protein complex. nih.gov For this compound derivatives, MD simulations can be used to:

Assess Binding Stability: By simulating the complex in a solvated environment, MD can predict the stability of the docked pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess stability.

Calculate Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone.

Identify Key Residues: MD simulations can highlight the specific amino acid residues that play a crucial role in the binding interaction through persistent hydrogen bonds or hydrophobic contacts.

While specific MD simulation studies for this compound were not found, this powerful technique is frequently used in conjunction with molecular docking to refine and validate binding hypotheses for similar molecules. mdpi.com

Homology Modeling for Receptor Structures

When the experimental three-dimensional structure of a target receptor is unavailable, homology modeling can be used to build a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. For receptors that may be targeted by this compound, if their structures have not been determined experimentally, homology models can be generated. These models can then be used for subsequent structure-based drug design studies, such as molecular docking and molecular dynamics simulations, to investigate the binding of this compound and its derivatives. nih.govmdpi.com

Theoretical Studies on Electronic and Steric Effects of Substituents

Computational chemistry and molecular modeling serve as powerful tools in the investigation of this compound, providing deep insights into its structural and electronic properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and steric effects of the bromo and piperidine substituents on the naphthalene (B1677914) core. These computational approaches allow for the calculation of various molecular descriptors that quantify the influence of these groups on the molecule's reactivity, stability, and potential interactions.

The electronic nature of substituents is a critical factor governing the chemical behavior of aromatic systems. In this compound, the interplay between the electron-withdrawing bromo group and the electron-donating piperidine group, as well as their positions on the naphthalene ring, dictates the electron distribution across the molecule.

Research on related bromonaphthalene and naphthalimide derivatives demonstrates that the introduction of a bromine atom into an aromatic system generally leads to a lowering of the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is due to the inductive electron-withdrawing effect of the halogen. DFT calculations on various substituted naphthalenes have shown that such substitutions can significantly impact the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MESP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, MESP surfaces would likely show regions of negative potential (electron-rich) around the nitrogen atom of the piperidine ring and the bromine atom, while the hydrogen atoms of the naphthalene ring would exhibit positive potential (electron-poor).

The following table illustrates typical calculated electronic properties for substituted naphthalene systems, providing a conceptual framework for understanding the electronic effects in this compound.

| Calculated Property | Naphthalene | 1-Bromonaphthalene (Illustrative) | 1-Piperidinylnaphthalene (Illustrative) | This compound (Postulated) |

| HOMO Energy (eV) | -6.1 | -6.3 | -5.8 | -6.0 |

| LUMO Energy (eV) | -1.9 | -2.2 | -1.7 | -2.0 |

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 | 4.1 | 4.0 |

| Dipole Moment (Debye) | 0 | ~1.5 | ~1.8 | ~2.5 |

Note: The values for the substituted naphthalenes are illustrative and based on general trends observed in computational studies of similar compounds. The values for this compound are postulated based on these trends.

Steric effects, arising from the spatial arrangement of atoms, also play a crucial role in determining the conformation and reactivity of this compound. The piperidine ring is not planar and can adopt various conformations, typically a chair conformation being the most stable. The orientation of the piperidine ring relative to the plane of the naphthalene ring is influenced by steric hindrance.

Quantitative descriptors of steric effects, such as steric hindrance parameters, can be calculated from the optimized molecular geometry. These parameters can be correlated with observed chemical reactivity, for instance, in reactions where the approach of a reactant to the naphthalene ring is sterically hindered.

The following table provides a conceptual overview of key steric parameters that are often evaluated in computational studies.

| Steric Parameter | Description | Relevance to this compound |

| Dihedral Angle (C2-C1-N-Cα) | The angle defining the rotation of the piperidine ring relative to the naphthalene ring. | Determines the degree of overlap between the nitrogen lone pair and the naphthalene π-system and is influenced by steric hindrance from the peri-hydrogen and the bromo-substituent. |

| Bond Lengths and Angles | Deviations from standard values can indicate steric strain. | Elongation of the C1-N bond or distortion of bond angles around C1 and N could suggest significant steric repulsion. |

| van der Waals Surfaces | The volume occupied by the molecule and its substituents. | Provides a qualitative and quantitative measure of the steric bulk, which can influence intermolecular interactions and crystal packing. |

Preclinical Research Models and in Vitro / in Vivo Mechanistic Studies Animal Models

In Vitro Cellular and Biochemical Assay Systems

Receptor Binding Assays Using Isolated Membranes or Cell Lines

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors. These assays typically use isolated cell membranes or whole cells that express the receptor of interest and measure the displacement of a radiolabeled ligand by the test compound. This allows for the calculation of binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Despite the structural similarity of 1-(4-Bromo-1-naphthyl)piperidine to compounds known to interact with various receptors, a thorough search of scientific literature did not yield specific receptor binding affinity data for this compound. Studies on related piperidine (B6355638) derivatives show affinity for serotonin (B10506) and norepinephrine (B1679862) transporters, as well as dopamine (B1211576) and 5-HT1A receptors, but direct data for this compound is not available. nih.govnih.govnih.govnih.govnih.govscilit.com

Enzyme Activity Assays

Enzyme activity assays are employed to determine if a compound can inhibit or enhance the activity of a specific enzyme. These assays are critical for understanding a compound's mechanism of action, particularly for targets such as monoamine oxidase (MAO) or cholinesterases in neuropharmacology. nih.govnih.govnih.govmdpi.com

There is currently no publicly available data from enzyme activity assays for this compound. Research on other piperidine derivatives has explored their potential as inhibitors of various enzymes, including 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and human cholinesterases. nih.govnih.gov However, specific inhibitory constants (Ki or IC50 values) for this compound against any enzyme have not been reported.

Cell-Based Functional Assays for Receptor Activation/Inhibition

Cell-based functional assays, such as those measuring changes in cyclic AMP (cAMP) levels or neurotransmitter uptake, provide insights into the functional consequences of a compound binding to a receptor. nih.gov These assays can distinguish between agonists, antagonists, and allosteric modulators.

No specific data from cell-based functional assays for this compound could be located in the reviewed literature. Such assays would be a logical next step following receptor binding studies to characterize the compound's functional activity at any identified targets.

Cell Proliferation and Viability Assays (e.g., MTT assays)

Cell proliferation and viability assays, like the MTT assay, are used to assess the cytotoxic or anti-proliferative effects of a compound on cells. nih.govresearchgate.netmdpi.comnih.gov These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Specific data regarding the effect of this compound on cell proliferation or viability from MTT or other similar assays are not available in the current scientific literature.

Bacterial Growth Inhibition Assays

The antibacterial potential of a compound is determined by its ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter derived from these assays. nih.govbiointerfaceresearch.comresearchgate.netbiomedpharmajournal.orgnih.gov

While various piperidine derivatives have been investigated for their antimicrobial properties, no specific studies on the bacterial growth inhibition activity of this compound have been published. Therefore, there is no available data on its potential efficacy against pathogenic bacteria.

In Vivo Animal Model Applications (Focus on Mechanistic Insight, not therapeutic efficacy)

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound and for elucidating its mechanism of action in a whole organism. Techniques like microdialysis can be used to measure neurotransmitter levels in specific brain regions, providing mechanistic insights. nih.govnih.gov

A review of the scientific literature did not reveal any in vivo studies in animal models specifically investigating the mechanistic properties of this compound.

Preclinical and Mechanistic Insights into this compound and Its Analogs

The study of piperidine-containing compounds has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. Within this broad class, this compound has served as a foundational scaffold for the synthesis of potent antagonists targeting the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory and neuropathic pain pathways. Preclinical research using various animal models has been instrumental in elucidating the mechanisms of action and therapeutic potential of this chemical series.

1 Models for Investigating Analgesic Mechanisms (e.g., Tail Immersion Test)

The tail immersion test is a standard method for evaluating the analgesic potential of novel compounds by measuring the latency of a rodent's response to a thermal pain stimulus. While specific data from tail immersion or tail-flick tests for this compound are not extensively detailed in the available literature, research has focused on more potent, structurally related P2Y14R antagonists in models of chronic pain.

One such key model is the chronic constriction injury (CCI) of the sciatic nerve in mice, which mimics neuropathic pain conditions in humans, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). In a study utilizing the CCI model, a potent P2Y14R antagonist derived from the naphthalene-piperidine scaffold, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (also known as PPTN or compound 1 ), demonstrated significant anti-nociceptive effects. nih.gov Intraperitoneal administration of this compound and its N-acetyl analogue led to a rapid and dose-dependent reversal of mechanical allodynia. nih.gov This suggests that the analgesic mechanism of this class of compounds is closely linked to the modulation of neuro-immune responses in chronic pain states, a key function of the P2Y14 receptor. nih.gov

2 Animal Models for Inflammatory Processes (e.g., Asthma models for P2Y14R antagonists)

The P2Y14 receptor is highly expressed on immune cells, making it a prime target for inflammatory diseases like asthma. The therapeutic potential of P2Y14R antagonists derived from the this compound scaffold has been evaluated in murine models of allergic asthma. These models typically involve sensitizing animals to an allergen, such as ovalbumin, followed by an allergen challenge to induce an inflammatory response in the lungs.

In a notable study, a double prodrug derivative, MRS4815, was synthesized to improve in vivo efficacy. researchgate.net When administered to mice in an asthma model, MRS4815 was found to dramatically reduce lung inflammation. researchgate.net This effect is attributed to the blockade of P2Y14R on inflammatory cells, thereby inhibiting their recruitment and activation in the airways. The findings underscore the critical role of the P2Y14R pathway in mediating allergic lung inflammation and highlight the potential of antagonists from this chemical class as anti-inflammatory agents. researchgate.netnih.gov

Table 1: Effect of a P2Y14R Antagonist Prodrug in a Murine Asthma Model Data based on findings for the derivative MRS4815.

| Parameter | Outcome | Reference |

|---|---|---|

| Lung Inflammation | Dramatically reduced | researchgate.net |

| Mechanism | Inferred to be antagonism of P2Y14R on immune cells | researchgate.netnih.gov |

3 Models for Neuropharmacological Research

Neuropharmacological research on this class of compounds has heavily utilized models of neuropathic pain, which involves complex interactions between the nervous and immune systems. The chronic constriction injury (CCI) model is a gold standard in this area, effectively replicating the persistent and debilitating pain seen in patients with nerve damage. nih.govnih.gov

Research on P2Y14R antagonists has demonstrated their effectiveness in this model. The antagonist 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (1 ) and its N-acetyl analogue (4 ) were shown to produce a rapid and significant reversal of mechano-allodynia in CCI mice. nih.gov Compound 1 achieved a complete reversal of pain symptoms within one to two hours after administration. nih.gov These findings are significant as they provide strong evidence for the involvement of P2Y14R in the maintenance of chronic neuropathic pain and establish a clear neuropharmacological role for its antagonists. nih.gov

Table 2: Efficacy of P2Y14R Antagonists in the Mouse Chronic Constriction Injury (CCI) Model Data represents the percent reversal of mechano-allodynia for antagonist 1 and its N-acetyl analogue 4 .

| Compound | Time Post-Injection | Maximal Protection (%) | Reference |

|---|---|---|---|

| 1 | 1 - 2 hours | 100% | nih.gov |

| 4 (N-acetyl) | 1 - 2 hours | 100% | nih.gov |

| 4 (N-acetyl) | 5 hours | 41% | nih.gov |

4 Studies on Target Engagement and Biomarker Modulation in Animal Tissues

Confirming that a drug candidate interacts with its intended target in a living system is a critical step in preclinical development. For the naphthalene-piperidine series of P2Y14R antagonists, target engagement has been demonstrated through binding affinity assays using animal tissues and cell lines expressing the receptor of the species used in vivo.

Studies have measured the binding affinity (IC50) of various analogs for both human (hP2Y14R) and mouse (mP2Y14R) receptors to correlate in vitro potency with in vivo efficacy. unipd.it While the affinity at the human receptor was often moderately higher, several compounds retained potent affinity for the mouse receptor, validating their use in murine models of disease. unipd.it For instance, the 2-azanorbornane derivative 15 was a highly potent antagonist at the human P2Y14R, and while its affinity was reduced at the mouse receptor, other analogs maintained high affinity across species. unipd.it

Furthermore, in vivo studies have shown that these antagonists can modulate downstream biomarkers of inflammation. In the murine asthma model, treatment with a potent H4R antagonist, LINS01007, which shares structural motifs with the piperidine class, led to a significant reduction in the expression of key inflammatory proteins such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), nuclear factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) in lung tissue. While this is for a different target, it exemplifies the type of biomarker modulation that can be investigated for P2Y14R antagonists.

Table 3: Binding Affinity of Naphthalene-Based Antagonists at Human and Mouse P2Y14 Receptors

| Compound | hP2Y14R IC50 (nM) | mP2Y14R IC50 (nM) | Reference |

|---|---|---|---|

| 1 (PPTN) | 1.3 | 4.8 | unipd.it |

| 15 (MRS4738) | 0.4 | 4.4 | unipd.it |

| 16 | 1.2 | 13 | unipd.it |

| 22 | 4.2 | 26 | unipd.it |

| 30 | 21.3 | 16 | unipd.it |

Future Research Directions and Research Avenues

Design of Novel Scaffolds Based on 1-(4-Bromo-1-naphthyl)piperidine

The this compound core can be considered a "privileged scaffold," a concept where a single molecular framework can provide ligands for diverse biological targets. nih.gov Future research should focus on systematically exploring the chemical space around this scaffold to generate novel molecular architectures with enhanced biological activities.

Key strategies for designing novel scaffolds include:

Bioisosteric Replacement: The bromine atom on the naphthalene (B1677914) ring can be replaced with other functional groups to modulate the electronic and steric properties of the molecule. For instance, replacing the bromine with chloro, fluoro, or cyano groups could alter the compound's binding affinity and pharmacokinetic profile. nih.gov

Scaffold Hopping: The piperidine (B6355638) ring could be replaced with other saturated heterocyclic systems like piperazine (B1678402), morpholine (B109124), or thiomorpholine (B91149) to explore different conformational preferences and potential interactions with biological targets. nih.gov

Ring System Modification: Altering the naphthalene ring system to other bicyclic or tricyclic aromatic systems could lead to the discovery of compounds with novel target engagement.

A study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA demonstrated that modifications to different parts of a lead compound, including the lipophilic western portion, could improve physicochemical properties while retaining potency. nih.gov This approach of dissecting the scaffold into distinct regions for modification can be applied to this compound to create a library of diverse analogs.

Advanced Synthetic Methodologies for Enhanced Chemical Diversity

To fully explore the potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Future research in this area should aim to create a "diversity-oriented synthesis" approach. nih.gov

Promising synthetic strategies include:

Modern Cross-Coupling Reactions: The bromine atom on the naphthalene ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at this position. The precursor, 1-bromonaphthalene, is known to participate in such reactions. wikipedia.orgsigmaaldrich.com

C-H Activation: Direct functionalization of the C-H bonds on the naphthalene and piperidine rings would provide a more atom-economical and efficient way to generate analogs.

Multicomponent Reactions: Employing multicomponent reactions could enable the rapid assembly of complex molecules from simple starting materials in a single step, significantly accelerating the generation of a chemical library based on the this compound scaffold. ajchem-a.com

A recent patent described a multi-step synthesis for 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives, highlighting a potential synthetic route that could be adapted for the target compound. nih.gov

High-Throughput Screening and Lead Optimization Strategies

Once a diverse library of this compound analogs is synthesized, high-throughput screening (HTS) will be essential to identify compounds with desired biological activities.

Future research should involve:

Phenotypic Screening: Initial screening of the compound library in various cell-based assays can identify compounds that produce a desired phenotype, such as inhibition of cancer cell growth or antimicrobial activity. The structural similarity to a known anti-tubulin agent suggests that screening against various cancer cell lines would be a logical starting point. nih.goveurekaselect.com

Target-Based Screening: If a specific biological target is hypothesized, target-based screening assays can be employed to identify direct binders.

Lead Optimization: Hits identified from HTS will undergo a lead optimization process. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. A study on piperidine derivatives for Mycobacterium tuberculosis successfully used this approach to enhance the pharmacokinetic parameters of their lead compound. nih.gov

The development of automated, nanoscale synthesis and screening platforms can significantly accelerate the discovery of potent and selective modifiers of protein function from such libraries. nih.gov

Elucidation of Novel Biological Targets and Mechanisms of Action

A key area of future research will be to identify the specific biological targets and elucidate the mechanisms of action for any active compounds derived from the this compound scaffold.

Approaches to achieve this include:

Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized active compounds can be used to pull down their binding partners from cell lysates, leading to target identification.

Computational Approaches: Molecular docking and simulations can be used to predict potential binding targets and modes of interaction. nih.gov For instance, in-silico analysis was used to confirm the binding of a piperidine derivative to the colchicine (B1669291) binding site of tubulin. nih.gov

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening or RNA sequencing can help identify genes and pathways that are affected by the compound, providing clues about its mechanism of action.

Given that piperidine-containing compounds have shown a wide range of biological activities, including anti-cancer and antimicrobial effects, it is plausible that derivatives of this compound could interact with novel and therapeutically relevant targets. nih.govnih.gov

Development of Research Tools for Chemical Biology

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable research tools for chemical biology.

Future research in this domain could focus on:

Chemical Probes: Active and selective compounds can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes can be used to visualize the subcellular localization of their targets, to quantify target engagement in living cells, and to facilitate target identification. The development of such probes is a crucial step in understanding the biological function of proteins. nih.gov

Photoaffinity Labels: Introduction of a photo-reactive group onto the scaffold would allow for the creation of photoaffinity labels. These tools can be used to covalently crosslink the compound to its biological target upon photo-irradiation, enabling unambiguous target identification.

The development of such chemical tools would not only advance our understanding of the specific targets of this compound derivatives but also contribute to the broader field of chemical biology by providing new probes for studying cellular processes.

常见问题

Basic Question

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.6–8.2 ppm (naphthyl aromatic protons) and δ 2.5–3.1 ppm (piperidine CH₂ groups).

- ¹³C NMR : Signals at ~130–140 ppm (C-Br) confirm bromine substitution .

Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 290.1 (C₁₅H₁₆BrN⁺).

X-ray Crystallography : Resolves conformational flexibility of the piperidine ring and naphthyl orientation .

How can researchers resolve low yields in coupling reactions during synthesis?

Advanced Question

Common issues and solutions:

- Byproduct Formation : Use anhydrous solvents (e.g., distilled THF) to suppress hydrolysis of intermediates.

- Catalyst Deactivation : Add 2–5 mol% PPh₃ as a stabilizing ligand for Pd catalysts.

- Steric Hindrance : Replace Pd(PPh₃)₄ with more reactive Pd(OAc)₂ with SPhos ligand.

Case Study : A 30% yield improvement was achieved by switching from toluene to dioxane (higher dielectric constant) in Buchwald-Hartwig reactions .

What are the implications of the compound’s conformational flexibility for drug design?

Advanced Question

The piperidine ring’s chair-to-boat transitions and naphthyl rotation create multiple bioactive conformers:

- Dynamic Binding : Enables interactions with allosteric sites (e.g., GPCRs) through induced-fit mechanisms.

- SAR Insights : Methylation at the piperidine 4-position (see analogs in ) reduces flexibility, enhancing selectivity for σ receptors over dopamine transporters .

How to validate target engagement in cellular assays?

Q. Methodological Answer

Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify displacement in live cells.

Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (ΔTm ≥ 2°C) upon compound binding.

Knockdown/Rescue Experiments : CRISPR-mediated target gene knockout followed by rescue with wild-type vs. mutant constructs .

What strategies mitigate toxicity in preclinical studies?

Advanced Question

- Metabolic Profiling : Identify reactive metabolites via LC-MS/MS; introduce electron-donating groups (e.g., OMe) to block CYP450 oxidation.

- Prodrug Design : Mask the piperidine nitrogen with a Boc group, which hydrolyzes in vivo to release the active compound .

How to interpret conflicting spectral data (e.g., unexpected NOEs in NMR)?

Q. Methodological Answer

Variable Temperature NMR : Perform at 25°C and −40°C to slow conformational exchange and resolve overlapping signals.

DFT Calculations : Compare experimental coupling constants (³JHH) with computed values for different ring conformers.

Dynamic NMR Simulations : Use software like MestReNova to model exchange rates and identify dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。